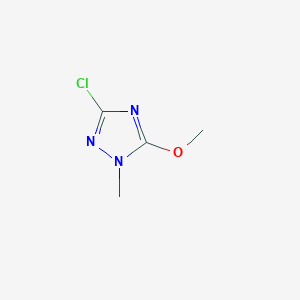![molecular formula C14H22Cl2N2O2 B1455627 Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride CAS No. 1257856-43-1](/img/structure/B1455627.png)
Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride
Descripción general
Descripción
“Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride can be used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have shown significant pharmacological activity .
Pharmacological Applications
The compound’s piperidine moiety is present in more than twenty classes of pharmaceuticals, including alkaloids. It plays a significant role in the development of drugs for treating a wide range of conditions due to its biological activity .
Drug Design and Discovery
In drug discovery, the piperidine structure of the compound provides a versatile framework for designing new therapeutic agents. Its derivatives are used to create molecules with desired pharmacokinetic and pharmacodynamic properties .
Leukemia Treatment
Derivatives of piperidine, such as those related to Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride, have been structurally characterized in the treatment of leukemia. They specifically inhibit the activity of tyrosine kinases, which are crucial in the pathogenesis of certain types of leukemia .
Cortisol-Sparing CYP11B2 Inhibitors
The compound’s derivatives can be explored for their potential as cortisol-sparing CYP11B2 inhibitors. This application is particularly relevant in the treatment of conditions like Cushing’s disease, where controlling cortisol levels is essential .
Heterocyclic Chemistry Research
As a heterocyclic compound, Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride is of interest in heterocyclic chemistry research. It contributes to the understanding of reaction mechanisms and the development of new synthetic methods .
Molecular Interaction Studies
The compound can be used in studies to understand molecular interactions, such as hydrogen bonding, hydrophobic C–H…π, and π…π stacking. These interactions are fundamental in the stability and function of biological molecules .
Biochemical Pathway Analysis
Finally, the compound can be instrumental in biochemical pathway analysis. Its derivatives can be used as probes to study various biochemical pathways, helping to elucidate the roles of different enzymes and receptors in physiological and pathological processes .
Propiedades
IUPAC Name |
methyl 2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13;;/h2-3,6,10,12H,4-5,7-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHRKAKQVBEUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)


![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
